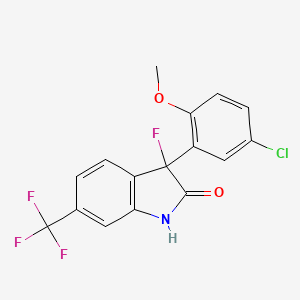

3-(5-氯-2-甲氧基苯基)-3-氟-6-(三氟甲基)吲哚啉-2-酮

描述

The compound 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is a derivative of indolin-2-one, which is a scaffold that has been extensively studied due to its potential biological activities. The presence of substituents like chloro, methoxy, and trifluoromethyl groups can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of related indolin-2-one derivatives has been reported in the literature. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride involves a multi-step process starting with the coupling of [14C] formamidine acetate and dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to yield the final compound . Although the specific synthesis of 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is not detailed, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives is characterized by the indole core, which can be modified at various positions to yield a wide range of compounds with diverse biological activities. The molecular geometry, electronic distribution, and potential interaction sites for binding with biological targets can be inferred from related compounds. For example, the docking studies of fluroaniline isatin derivatives suggest that the fluorine and chlorine substituents could play a crucial role in the binding with biological targets .

Chemical Reactions Analysis

Indolin-2-one derivatives can undergo various chemical reactions, including those that involve their functional groups such as the carbonyl group or the substituents on the aromatic ring. The reactivity of these compounds can be utilized in further chemical modifications to enhance their biological activities or to create new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives are influenced by their molecular structure. The presence of electronegative substituents such as fluorine and chlorine can affect the compound's polarity, solubility, and stability. The Schiff base ligand derived from indolin-2-one, for instance, acts as a tridentate ligand and exhibits low molar conductance, suggesting its non-electrolyte nature . These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate.

Relevant Case Studies

While the provided data does not include case studies specific to 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one, studies on similar compounds have shown promising antimicrobial and antioxidant activities. For example, various substituted indolin-2-one derivatives have been synthesized and screened for antimicrobial and beta-lactamase inhibitory activity, with some showing good activity . Additionally, metal complexes of indolin-2-one derivatives have been found to exhibit potent antibacterial and antifungal properties . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.

科学研究应用

合成和标记

标记化合物的合成:该化合物已用氚和碳-14 标记合成。这些标记版本用于研究中风治疗中的神经保护剂。3H 标记化合物由 C3H3I 制备,比活性为 60 Ci/mmol,而 14C 标记化合物由二乙基 [羧酸盐-14C1,2] 草酸盐合成,比活性为 28.4 μCi/mg (Dischino et al., 2003)。

微波辅助合成和生物分布研究:另一项研究重点关注该化合物的微波辅助合成,标记为 18F,用于卒中后神经保护研究。它涉及啮齿动物的生物分布研究,提供了对其治疗潜力的见解 (Dischino et al., 2003)。

细胞毒活性

- 细胞毒活性的评估:合成了一系列靛红衍生物,包括所讨论的化合物,并测试了它们对各种癌细胞系的细胞毒活性。某些衍生物显示出显着的体外细胞毒活性,表明在癌症研究中的潜在应用 (Reddy et al., 2013)。

生物学和药理学研究

钾离子通道开放剂:该化合物,称为 MaxiPost,被确定为一种强效且特异的 Maxi-K 钾离子通道开放剂。这一发现对缺血性卒中的治疗和预防具有潜在意义 (Kiesewetter et al., 2002)。

蛋白质共价结合研究:对 MaxiPost 的蛋白质共价结合的研究揭示了其与生物系统相互作用的见解。发现该化合物与血浆蛋白共价结合,这是了解其药代动力学和动力学的重要因素 (Zhang et al., 2003)。

KCNQ5 通道的激活:该化合物被证明可以强烈激活电压门控 K+ 通道 KCNQ5,这在神经和心血管疾病的背景下是一个重要的发现 (Dupuis et al., 2002)。

材料科学和化学

场效应性能:材料科学领域的研究探索了卤代吲哚酮衍生物(包括该化合物)的合成和表征,以了解它们在有机场效应晶体管中的潜在应用 (Wei et al., 2017)。

氮杂-纳扎罗夫反应级联:一项研究调查了该化合物在新型氮杂-纳扎罗夫环化中的应用,突出了其在高级有机合成技术中的作用 (Ghavtadze et al., 2008)。

属性

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYONBAOIMCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)